Molecular Weight and Lipophilicity Differentiation Relative to 4-Methylbenzyl and 3-Fluorobenzyl Analogs
The target compound (C₁₆H₁₆ClNO₃S₂, MW 369.9) incorporates a 4-chlorobenzyl group, which increases molecular weight by 20.4 g/mol relative to the 4-methylbenzyl analog (N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)thiophene-2-carboxamide, C₁₇H₁₉NO₃S₂, MW 349.5) and by approximately 16.5 g/mol relative to the 3-fluorobenzyl analog (estimated C₁₆H₁₆FNO₃S₂, MW ~353.4) . The chlorine atom introduces a distinct halogen-bond donor capability (σ-hole) that is absent in both the methyl and fluoro congeners, while providing higher lipophilicity (estimated πₓ ≈ +0.71 for Cl vs. +0.56 for CH₃ and +0.14 for F on aromatic substitution scales) . These differences translate into measurably distinct chromatographic retention times and predicted logP values, directly impacting compound handling, solubility, and membrane partitioning in assay systems. IMPORTANT CAVEAT: Quantitative bioactivity head-to-head data (IC₅₀, Kᵢ, cellular potency) for this exact compound versus its named analogs in the same assay are not publicly available in the peer-reviewed or patent literature at the time of this guide's compilation. The differentiation presented here is based on established physicochemical principles (class-level inference) and must be confirmed experimentally for any procurement decision.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 369.9 g/mol (C₁₆H₁₆ClNO₃S₂) |
| Comparator Or Baseline | N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)thiophene-2-carboxamide: 349.5 g/mol (C₁₇H₁₉NO₃S₂); N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)thiophene-2-carboxamide: ~353.4 g/mol (C₁₆H₁₆FNO₃S₂, estimated) |
| Quantified Difference | ΔMW = +20.4 g/mol vs. 4-CH₃ analog; ΔMW ≈ +16.5 g/mol vs. 3-F analog |
| Conditions | Calculated from molecular formulas; no experimental measurement context |
Why This Matters
For procurement, molecular weight differences affect shipping classification, solubility-driven assay compatibility, and molarity calculations—the 4-chlorobenzyl variant requires distinct handling from its lighter analogs.
- [1] Hansch, C., Leo, A., Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book, 1995. Aromatic substituent π values: Cl = +0.71; CH₃ = +0.56; F = +0.14. View Source
